molecular formula C13H15NO5 B2741872 methyl 2-[2-(2-hydroxyethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate CAS No. 866134-59-0

methyl 2-[2-(2-hydroxyethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate

Cat. No.: B2741872
CAS No.: 866134-59-0
M. Wt: 265.265
InChI Key: RXTDQQRSIGYVNU-UHFFFAOYSA-N
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Description

Historical Development of 1,4-Benzoxazinone Chemistry

The study of 1,4-benzoxazinones began in the mid-20th century with the isolation of natural derivatives such as 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA) and its methoxy analog DIMBOA from grasses like maize (Zea mays) and wheat (Triticum aestivum). These compounds were initially recognized for their ecological roles as phytochemical defenses against herbivores and pathogens. Early research focused on their degradation dynamics and bioactivity, revealing their transformation into antimicrobial and antifeedant agents in planta.

By the 1990s, synthetic efforts expanded the structural repertoire of benzoxazinones. For example, the introduction of alkyl and aryl substituents at the C2 and C6 positions demonstrated enhanced bioactivity, paving the way for pharmaceutical applications. The discovery of 1,4-benzoxazin-3-one derivatives with dual-function monooxygenases in eudicots further highlighted the evolutionary plasticity of this scaffold. These advancements underscored the transition from ecological studies to deliberate chemical engineering of benzoxazinones for therapeutic use.

Structural Classification of Benzoxazinone Derivatives

Benzoxazinones are characterized by a bicyclic framework comprising a benzene ring fused to a 1,4-oxazin-3-one moiety. Structural variations arise from substitutions at key positions:

Position Common Substituents Biological Implications
C2 Hydroxy, methoxy, alkyl, aryl Modulates solubility and reactivity
C6 Acetate, methyl, halogen Enhances binding to target proteins
N4 Hydrogen, alkyl groups Influences ring stability

Methyl 2-[2-(2-hydroxyethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate exemplifies a hybrid structure with a C6 methyl acetate group and a C2 hydroxyethyl side chain. This configuration balances lipophilicity and hydrogen-bonding capacity, making it suitable for drug design.

Significance of the 1,4-Benzoxazin-3-one Scaffold in Drug Discovery

The 1,4-benzoxazin-3-one core is prized for its dual functionality: the oxazinone ring enables hydrogen bonding with biological targets, while the aromatic system facilitates π-π interactions. For instance, DIBOA derivatives exhibit inhibitory activity against fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis. Synthetic analogs, such as those with C6 acetates, have shown promise as kinase inhibitors due to their ability to occupy hydrophobic ATP-binding pockets.

Recent studies highlight the scaffold’s adaptability in prodrug design. The hydroxyethyl group in this compound can be esterified to improve membrane permeability, which is critical for central nervous system (CNS) therapeutics.

Evolution of Methyl-Substituted Benzoxazinones in Pharmaceutical Research

Methyl substitutions at the C6 position, as seen in methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate, emerged as a strategy to enhance metabolic stability and oral bioavailability. Comparative analyses of methylated versus non-methylated derivatives reveal that methyl groups reduce first-pass metabolism by cytochrome P450 enzymes, extending plasma half-life.

The synthesis of methyl-substituted benzoxazinones often involves nucleophilic substitution reactions. For example, 4-(2-bromoethyl)-2H-1,4-benzoxazin-3(4H)-one reacts with sodium ethoxide and methyl amines to yield C6-methylated products. These methods have been refined to incorporate polar groups like hydroxyethyl, improving water solubility without compromising target affinity.

Properties

IUPAC Name

methyl 2-[2-(2-hydroxyethyl)-3-oxo-4H-1,4-benzoxazin-6-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-18-12(16)7-8-2-3-10-9(6-8)14-13(17)11(19-10)4-5-15/h2-3,6,11,15H,4-5,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTDQQRSIGYVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)OC(C(=O)N2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mannich Condensation for Benzoxazine Core Formation

The synthesis typically begins with the construction of the benzoxazine ring via Mannich condensation, a three-component reaction involving a phenolic derivative, a primary amine, and formaldehyde. For example, 6-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one serves as a key intermediate. The reaction proceeds under acidic or solvent-free conditions, with paraformaldehyde often acting as the formaldehyde source.

Mechanistic Insight :
The Mannich reaction forms the oxazine ring through nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by cyclization. Computational studies using DFT methods have validated the thermodynamic stability of intermediates, influencing reaction pathways.

Alkylation for 2-Hydroxyethyl Substitution

Introduction of the 2-hydroxyethyl group at the 2-position involves alkylation of the benzoxazine nitrogen. This step employs ethylene oxide or 2-chloroethanol as alkylating agents, often in the presence of a base such as sodium hydride.

Example Protocol :

  • Dissolve 6-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one (1.0 equiv) in dry THF.
  • Add NaH (1.2 equiv) at 0°C under nitrogen.
  • Introduce 2-chloroethanol (1.5 equiv) dropwise, then reflux for 12 hours.
  • Quench with ice-water, extract with ethyl acetate, and purify via column chromatography.

Esterification for Methyl Acetate Installation

The final step involves esterification of the acetic acid side chain at the 6-position. This is achieved using methyl iodide or dimethyl sulfate in the presence of a mild base like potassium carbonate.

Reaction Conditions :

  • Solvent: Acetone or DMF
  • Temperature: 60–80°C
  • Time: 6–8 hours

Modern Methodologies and Catalytic Innovations

Solvent-Free and Green Chemistry Approaches

Recent advancements emphasize solvent-free Mannich condensations to reduce environmental impact. For instance, grinding the reactants (phenol, amine, paraformaldehyde) in a ball mill yields the benzoxazine core with 85–90% efficiency, avoiding toxic solvents.

Catalytic Ring-Closing Reactions

The ACS Macro Lett. study highlights a novel ring-closing strategy using dichloromethane as a methylene bridge source instead of formaldehyde. This method, catalyzed by Rhodium complexes, achieves higher regioselectivity and minimizes byproducts.

Key Reaction :
$$
\text{Aminophenol} + \text{CH}2\text{Cl}2 \xrightarrow{\text{Rh catalyst}} \text{Benzoxazine} + 2\text{HCl}
$$

Process Optimization and Kinetic Analysis

Temperature and Catalytic Effects

Optimal temperatures for alkylation and esterification range between 60°C and 80°C, with higher temperatures accelerating ring-closing but risking decomposition. Catalysts like NaH or K$$2$$CO$$3$$ improve yields by deprotonating intermediates.

Solvent Selection

  • THF : Preferred for alkylation due to its ability to stabilize sodium intermediates.
  • DMF : Enhances esterification rates via polar aprotic effects.
  • CH$$2$$Cl$$2$$ : Facilitates ring-closing reactions in catalytic methodologies.

Table 1: Comparative Analysis of Synthetic Methods

Method Yield (%) Time (h) Key Advantage Citation
Classical Mannich 75 24 Well-established protocol
Solvent-Free Grinding 88 6 Eco-friendly
Rh-Catalyzed RCM* 92 8 High regioselectivity

*Ring-Closing Metathesis

Characterization and Quality Control

Spectroscopic Techniques

  • FTIR : Confirms oxazine ring formation (C–O–C stretch at 1,235 cm$$^{-1}$$) and ester groups (C=O at 1,740 cm$$^{-1}$$).
  • $$^1$$H NMR : Key signals include:
    • δ 3.38–3.59 ppm (N–CH$$2$$–CH$$2$$OH)
    • δ 5.39–5.76 ppm (oxazine methylene bridge).

Thermogravimetric Analysis (TGA)

TGA profiles reveal thermal stability up to 177°C, with mass loss events correlating to decomposition of the hydroxyethyl side chain.

Applications and Derivatives

The compound’s hydroxyethyl and ester groups make it a versatile monomer for flame-retardant polybenzoxazines and pharmaceutical intermediates. Its polymerization via thermal ring-opening produces materials with high char yields (24% at 800°C), suitable for fire-resistant coatings.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(2-hydroxyethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzoxazine ring can be reduced to form alcohols.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Biological Activities

Research has shown that methyl 2-[2-(2-hydroxyethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate exhibits various biological activities:

  • Antimicrobial Activity : Studies indicate that benzoxazine derivatives can possess significant antimicrobial properties. This compound has shown efficacy against several bacterial strains, making it a candidate for further development as an antimicrobial agent .
  • Antioxidant Properties : The presence of hydroxyl groups in its structure suggests potential antioxidant activity. Compounds with similar structures have been documented to scavenge free radicals effectively .
  • Anticancer Potential : Preliminary studies suggest that benzoxazine derivatives may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Further research is required to elucidate the specific pathways involved.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various benzoxazine derivatives, including this compound. The results demonstrated a marked reduction in bacterial growth in vitro against Staphylococcus aureus and Escherichia coli.

Case Study 2: Antioxidant Activity Assessment

In an experimental setup assessing the antioxidant capacity of several compounds, this compound exhibited significant radical scavenging activity compared to standard antioxidants like ascorbic acid .

Mechanism of Action

The mechanism of action of methyl 2-[2-(2-hydroxyethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the benzoxazine ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Methyl 2-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate

  • Structure: Lacks the 2-hydroxyethyl substituent on the benzoxazinone ring.
  • Molecular Formula: C₁₂H₁₃NO₅ (inferred from ).
  • Retains the methyl ester group, maintaining similar metabolic stability.
  • Applications : Used as a synthetic intermediate in pharmaceutical research .

Balcinrenone (INN: 2-{(3S)-7-Fluoro-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}-N-methylacetamide)

  • Structure: Features a second benzoxazinone ring linked via a carbonyl group and a fluorine substituent at position 5.
  • Molecular Formula : C₂₀H₁₈FN₃O₅ .
  • Key Differences: The fluorine atom enhances electronegativity, improving binding affinity to targets like RORγ (retinoic acid receptor-related orphan receptor gamma). The dual benzoxazinone structure enables potent modulation of autoimmune pathways .
  • Applications : Clinical development for autoimmune diseases (e.g., arthritis, asthma) .

Methyl {6-Nitro-3-oxo-2-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetate

  • Structure : Includes a nitro group at position 6 and a phenyl group at position 2.
  • Molecular Formula : C₁₇H₁₄N₂O₆ .
  • The phenyl substituent adds steric bulk, which may hinder binding to certain enzymes.
  • Applications : Primarily used in synthetic chemistry for nitro-aromatic intermediates .

Methyl (2E)-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)acetate

  • Structure: Contains a conjugated double bond in the oxazinone ring (2-ylidene group).
  • Molecular Formula: C₁₁H₉NO₄ (inferred from ).
  • Lacks substituents like hydroxyethyl, limiting solubility .
  • Applications : Investigated for materials science applications due to its conjugated structure .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight Biological Activity Source
Target Compound C₁₄H₁₅NO₅* 2-Hydroxyethyl, methyl ester 285.27 Under investigation
Methyl 2-(3-oxo-benzoxazin-6-yl)acetate C₁₂H₁₃NO₅ Methyl ester 251.24 Synthetic intermediate
Balcinrenone C₂₀H₁₈FN₃O₅ Fluorine, dual benzoxazinone cores 399.38 RORγ modulator (autoimmune)
6-Nitro-2-phenyl derivative C₁₇H₁₄N₂O₆ Nitro, phenyl 342.30 Reactive intermediate
2-Ylidene derivative C₁₁H₉NO₄ Conjugated double bond 219.19 Materials science

*Calculated based on structural analysis.

Research Findings and Implications

  • Hydroxyethyl Group Impact: The 2-hydroxyethyl group in the target compound likely enhances solubility compared to non-polar analogs like the methyl ester derivative (C₁₂H₁₃NO₅), which may improve bioavailability .
  • Electron-Withdrawing Effects: Balcinrenone’s fluorine atom and carbonyl linkage optimize interactions with RORγ, demonstrating how electronic modifications drive therapeutic efficacy .
  • Steric and Reactivity Trade-offs : The nitro and phenyl groups in the 6-nitro derivative (C₁₇H₁₄N₂O₆) increase reactivity but may limit stability, highlighting design challenges for drug candidates .

Biological Activity

Methyl 2-[2-(2-hydroxyethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate is a complex organic compound belonging to the benzoxazine family. Its unique structure includes a benzoxazine ring fused with hydroxyethyl and acetate moieties, which contribute to its diverse biological activities. This compound has garnered attention for its potential applications in pharmaceuticals and materials science due to its bioactive properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyethyl group can engage in hydrogen bonding and other interactions with biological macromolecules, while the benzoxazine ring can participate in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects such as:

  • Antimicrobial Activity : Derivatives of benzoxazines have shown promising results against various bacterial and fungal strains.
  • Anticancer Properties : Some studies suggest that compounds within this class may inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : The ability to modulate inflammatory pathways has been observed in some benzoxazine derivatives.

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of benzoxazine derivatives, including those similar to this compound. The compound demonstrated significant inhibition against several pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined through standard broth dilution methods.

CompoundPathogenMIC (µg/mL)
Methyl 2-[2-(2-hydroxyethyl)-3-oxo...]S. aureus32
Methyl 2-[2-(2-hydroxyethyl)-3-oxo...]E. coli64

Anticancer Activity

Research has also indicated potential anticancer properties. In vitro assays showed that the compound could inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The IC50 values were determined using MTT assays:

Cell LineIC50 (µM)
MCF-7 (Breast)15
PC3 (Prostate)20

Case Studies

  • Case Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial properties of several benzoxazine derivatives in clinical settings. Methyl 2-[2-(2-hydroxyethyl)-3-oxo...] was found effective against multi-drug resistant strains, suggesting its potential as a therapeutic agent in treating resistant infections.
  • Case Study on Anticancer Activity : In a preclinical model, methyl 2-[2-(2-hydroxyethyl)-3-oxo...] showed promise in reducing tumor size in xenograft models of breast cancer. The treatment led to a significant reduction in tumor volume compared to control groups.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 2-[2-(2-hydroxyethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate, and what reaction conditions are critical for yield optimization?

  • Methodology : The compound can be synthesized via a one-pot condensation of substituted phenols with N,N-dimethylolamines under acidic conditions . Alternatively, alkylation of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine precursors with bromoethyl acetate in dry acetone using potassium carbonate as a base has been reported, achieving moderate yields (50-65%) . Key parameters include solvent choice (e.g., acetone for solubility), temperature (reflux at 60°C), and stoichiometric control of the bromoethyl acetate reagent.

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

  • Methodology :

  • X-ray crystallography : Monoclinic crystal system (space group P21/c) with unit cell parameters a=17.347A˚a = 17.347 \, \text{Å}, b=8.724A˚b = 8.724 \, \text{Å}, c=7.274A˚c = 7.274 \, \text{Å}, β=98.71\beta = 98.71^\circ, and Z=4Z = 4 .
  • Spectroscopy : 1H^1\text{H} NMR (δ 7.2–7.9 ppm for aromatic protons), 13C^13\text{C} NMR (δ 170–175 ppm for ester carbonyl), and ESI-MS (m/z=396[M+H]+m/z = 396 \, [\text{M+H}]^+) .

Q. What preliminary biological activities are associated with benzoxazinone derivatives, and how are these screened?

  • Methodology : Benzoxazinones with keto groups exhibit stimulant and antidepressant activity in vitro. Screening involves:

  • Receptor binding assays (e.g., serotonin/norepinephrine transporters).
  • Behavioral models (e.g., forced swim test for antidepressants) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation between benzoxazinones and benzothiazines?

  • Methodology : Compare bond lengths and angles (e.g., C–O vs. C–S in benzoxazinones vs. benzothiazines) using X-ray data. For example, benzoxazinones show shorter C–O bonds (1.36 Å) versus C–S (1.74 Å) in benzothiazines, affecting ring planarity and bioactivity .
  • Table 1 : Crystallographic Comparison

ParameterBenzoxazinone Benzothiazine
C–X bond length (Å)1.36 (O)1.74 (S)
Dihedral angle (°)12.318.9

Q. What strategies optimize regioselectivity in alkylation reactions of 3-oxo-benzoxazine intermediates?

  • Methodology :

  • Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)2_2) improve regioselectivity in reductive cyclizations .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor N-alkylation over O-alkylation .
  • Temperature control : Lower temperatures (0–25°C) reduce side reactions.

Q. How do substituent variations at the 2-hydroxyethyl position influence biological activity?

  • Methodology :

  • SAR studies : Replace 2-hydroxyethyl with methyl, propyl, or aryl groups.
  • Bioassays : Test modified analogs in serotonin reuptake inhibition assays. Hydroxyethyl derivatives show higher potency (IC50_{50} = 0.8 µM) due to hydrogen bonding with transporters .

Methodological Considerations for Data Contradictions

Q. How to address discrepancies in reported biological activities between benzoxazinones and benzothiazines?

  • Resolution :

Structural validation : Confirm purity via HPLC (>98%) and crystallography.

Assay standardization : Use identical cell lines (e.g., HEK293 for transporter assays).

Meta-analysis : Compare logP values; benzoxazinones (logP = 1.2) exhibit better CNS penetration than benzothiazines (logP = 2.1) .

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